1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC16322438
Molecular Formula: C21H19N5O
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N5O |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 1,3-dimethyl-6-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C21H19N5O/c1-14-19-17(21(27)23-13-16-10-6-7-11-22-16)12-18(15-8-4-3-5-9-15)24-20(19)26(2)25-14/h3-12H,13H2,1-2H3,(H,23,27) |
| Standard InChI Key | OYILQDSSCDGLMM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4)C |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is C21H19N5O, with a molecular weight of 357.4 g/mol. Its core pyrazolo[3,4-b]pyridine scaffold consists of fused pyrazole and pyridine rings, with substituents at the 1-, 3-, 4-, and 6-positions (Figure 1). Key features include:
-
1- and 3-Methyl groups: These alkyl substitutions enhance lipophilicity, potentially improving membrane permeability .
-
6-Phenyl group: Aromatic rings often contribute to π-π stacking interactions with biological targets.
-
4-Carboxamide linkage: The N-(pyridin-2-ylmethyl) carboxamide moiety introduces hydrogen-bonding capabilities, critical for target engagement .
Physicochemical parameters derived from analogous compounds suggest a logP of ~2.8 (indicating moderate lipophilicity) and a polar surface area of ~85 Ų, which aligns with bioavailability trends for central nervous system drugs . The presence of five hydrogen bond acceptors and one donor further underscores its potential for selective target interactions .
Synthetic Methodologies
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves palladium-catalyzed cross-coupling reactions. For the 4-carboxamide substituent, aminocarbonylation using a two-chamber reactor (COware®) has proven effective in analogous systems . A generalized route involves:
-
Core Formation: Cyclocondensation of 5-amino-1-methylpyrazole with phenylacetaldehyde derivatives to yield the pyrazolo[3,4-b]pyridine backbone .
-
Iodination: Introduction of an iodine atom at the 4-position using N-iodosuccinimide .
-
Palladium-Catalyzed Aminocarbonylation: Coupling the iodinated intermediate with pyridin-2-ylmethylamine under CO atmosphere, generated ex situ from formic acid and mesyl chloride .
This method achieves yields up to 99% for tertiary carboxamides, with no observed dicarbonylation byproducts . Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) is typically required to isolate the final product.
Comparative Analysis with Pyridin-4-ylmethyl Analogs
Replacing the pyridin-2-ylmethyl group with a pyridin-4-ylmethyl substituent (as in VulcanChem’s VC14773997) alters electronic and steric properties:
| Property | Pyridin-2-ylmethyl Derivative | Pyridin-4-ylmethyl Derivative |
|---|---|---|
| Dipole Moment | Higher (due to meta-N) | Lower (para-N symmetry) |
| logD (pH 7.4) | ~-1.8 | ~-1.9 |
| H-Bond Acceptor Sites | 5 | 5 |
The 2-position nitrogen in the pyridine ring may facilitate stronger interactions with aspartate or glutamate residues in enzymes compared to the 4-position analog .
Future Directions
-
Target Identification: Computational docking studies using MTb pantothenate synthetase (PDB: 3IVX) could predict binding modes .
-
ADMET Profiling: In vitro assays for cytochrome P450 inhibition and plasma stability are needed to assess drug-likeness.
-
Synthetic Optimization: Flow chemistry approaches may improve scalability of the aminocarbonylation step .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume